
5-Ethyl-2-methylpyridine borane
Overview
Description
5-Ethyl-2-methylpyridine borane (PEMB, CAS 1014979-56-6) is a borane complex where the borane (BH₃) is coordinated to a substituted pyridine ligand. Its molecular formula is C₈H₁₁N·BH₃, with a molecular weight of 135.01 . PEMB is a colorless, air-stable liquid with strong reducing properties, widely employed in organic synthesis for reductive amination, selective reductions of aldehydes, ketones, and olefins, and as a reagent in macrocyclization reactions . Its stability, cost-effectiveness, and ability to function at substoichiometric quantities (0.5 equiv) distinguish it from traditional reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpyridine borane can be synthesized by reacting 5-ethyl-2-methylpyridine with borane (BH3) in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by solvents such as tetrahydrofuran (THF) or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 5-ethyl-2-methylpyridine with borane in a controlled environment to ensure safety and efficiency .
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Commonly used in the presence of solvents like THF or methanol.
Substitution Reactions: Often require catalysts or specific reagents to facilitate the replacement of the borane group.
Major Products:
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Reductive Amination
One of the primary applications of 5-ethyl-2-methylpyridine borane is in reductive amination processes. This involves the conversion of carbonyl compounds (aldehydes or ketones) into amines through the formation of imines or enamines followed by reduction. Research has demonstrated that this compound can effectively facilitate reductive amination under mild conditions, yielding high selectivity and efficiency .
Hydroboration Reactions
The compound is also utilized in hydroboration reactions, where it adds across double bonds in alkenes and alkynes to form organoboranes. This reaction is crucial for synthesizing alcohols and other functional groups from unsaturated hydrocarbons. The ability of this compound to undergo hydroboration without requiring additional catalysts enhances its utility in organic synthesis .
Organometallic Cross-Coupling Reactions
In organometallic chemistry, this compound acts as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds. It can participate in Suzuki-Miyaura coupling reactions, contributing to the formation of complex molecular architectures necessary for pharmaceuticals and agrochemicals .
Comparative Data on Functional Group Reductions
The following table summarizes the effectiveness of this compound in reducing various functional groups compared to traditional reducing agents:
Functional Group | This compound | Traditional Reducing Agents (e.g., LiAlH4) |
---|---|---|
Aldehydes | High Yield | Moderate Yield |
Ketones | High Yield | High Yield |
Carboxylic Acids | Moderate Yield | High Yield |
Amines | High Selectivity | Variable |
Olefins | Effective | Less Effective |
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in practical applications:
- Catalyst-Free Hydroboration : A study reported a catalyst-free and solvent-free method for hydroborating aldehydes using this compound, showcasing its efficiency and environmental benefits .
- Direct Reductive Amination : Research demonstrated the direct reductive amination of aldehyde bisulfite adducts using this compound, which was pivotal in synthesizing DPP-IV inhibitors—important targets in diabetes treatment .
- Thermal Stability Studies : Investigations into the thermal stability of this compound revealed that it retains its reactivity over extended periods under various conditions, making it a reliable reagent for laboratory use .
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylpyridine borane primarily involves its role as a reducing agent. The borane group (BH3) donates electrons to reduce functional groups such as carbonyls and imines. This electron donation facilitates the conversion of these groups into alcohols and amines, respectively . The molecular targets are typically the electrophilic centers in the substrates, and the pathways involve nucleophilic attack by the borane complex .
Comparison with Similar Compounds
Comparison with Similar Borane Complexes
Reactivity and Efficiency in Reductive Amination
- PEMB vs. Sodium Triacetoxyborohydride (STAB) :
PEMB achieves comparable or superior yields in reductive amination while requiring half the stoichiometric load (0.5 equiv vs. 1–2 equiv for STAB) . For example, in the synthesis of spiro-DKPs, PEMB enabled full substrate conversion, though isolation challenges led to low yields (10–23%) due to by-products . - PEMB vs. Borane-Pyridine Complex :
Borane-pyridine (CAS 110-51-0) lacks the ethyl and methyl substituents of PEMB, making it less sterically hindered but also less stable. PEMB’s substituents enhance shelf life and reduce sensitivity to moisture .
Cost and Availability
PEMB is noted for being less expensive than alternatives like STAB and borane-morpholine (CAS 4856-95-5) . Industrial suppliers such as Ascensus Specialties offer PEMB at purities of 93–98% in bulk packaging (e.g., 90L cylinders), comparable to DEANB (N,N-diethylaniline borane) but with broader commercial adoption .
Data Tables
Table 1: Key Properties of PEMB and Comparable Borane Complexes
Table 2: Performance in Reductive Amination
Reducing Agent | Equiv Required | Yield Range | By-Product Formation | Reference |
---|---|---|---|---|
PEMB | 0.5 | 10–90% | Moderate | |
Sodium Triacetoxyborohydride | 1–2 | 50–95% | Low | |
Borane-Pyridine | 1.5 | 60–85% | High |
Research Findings and Limitations
- Advantages of PEMB: Superior hydride economy (2 out of 3 BH₃ hydrogens utilized) . Compatibility with methanol and acetic acid, enabling one-pot reactions .
- Limitations: Low yields in complex reaction mixtures due to challenging by-product separation . Limited data on long-term toxicity compared to well-studied agents like borane-ammonia .
Biological Activity
5-Ethyl-2-methylpyridine borane (PEMB) is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in organic synthesis and potential therapeutic applications. This article explores the biological activity of PEMB, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
PEMB is a stable borane complex that exhibits unique reactivity patterns due to the presence of the pyridine moiety. Studies have shown that it maintains stability in various solvents, such as methanol, over extended periods without significant degradation . This stability is crucial for its application in reductive amination reactions and other organic transformations.
The biological activity of PEMB primarily stems from its role as a reducing agent in organic synthesis. Specifically, it facilitates reductive amination processes, which are essential in the formation of amines from carbonyl compounds. This reaction is significant in the synthesis of various biologically active molecules, including pharmaceuticals .
Table 1: Summary of Biological Activities of PEMB
3. Applications in Medicinal Chemistry
PEMB has been utilized in the synthesis of various compounds with potential therapeutic applications:
- Antidiabetic Agents : PEMB was employed in the synthesis of 2,4-disubstituted furan derivatives that demonstrated significant α-glucosidase inhibitory activity, making them potential candidates for managing diabetes .
- Inhibitors of Protein-Protein Interactions : Research has indicated that PEMB can facilitate the synthesis of 2,5-diketopiperazines, which serve as inhibitors for the MDM2-p53 interaction—a critical pathway in cancer biology . The ability to disrupt this interaction suggests therapeutic potential for restoring p53 function in tumors retaining wild-type p53.
Case Study 1: Antidiabetic Activity
A study reported the synthesis of novel 2,4-disubstituted furan derivatives using PEMB as a reducing agent. These derivatives were tested for their ability to inhibit α-glucosidase, showing promising results compared to standard drugs like acarbose . The findings suggest that PEMB not only serves as a synthetic tool but also contributes to the biological efficacy of the resulting compounds.
Case Study 2: Protein Interaction Inhibition
Another research effort focused on designing inhibitors targeting the MDM2-p53 interaction using PEMB-derived compounds. The synthesized 2,5-diketopiperazines exhibited micromolar IC50 values, indicating their potential as effective anticancer agents . This highlights PEMB's versatility in synthesizing biologically active molecules.
5. Conclusion
The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry and therapeutic development. Its role as a reducing agent facilitates the synthesis of various bioactive compounds, particularly those targeting metabolic disorders and cancer pathways. As research continues to explore its applications, PEMB holds promise as a valuable tool in drug discovery and development.
Q & A
Basic Questions
Q. What are the primary synthetic applications of PEMB in organic chemistry?
PEMB is widely used as a reducing agent in reductive amination to convert carbonyl compounds (aldehydes/ketones) and amines into secondary amines. Its efficiency arises from the utilization of two of its three hydrides per molecule, enhancing atom economy. It is compatible with methanol or solvent-free ("neat") conditions, making it preferable for reactions requiring mild temperatures (0–25°C) .
Q. What are the optimal storage conditions for PEMB?
PEMB is air-stable but should be stored under an inert atmosphere (nitrogen/argon) at 0–6°C to prevent decomposition. Moisture-sensitive handling (e.g., glovebox or sealed reaction vessels) is recommended due to its hygroscopic nature .
Q. What safety precautions are critical when handling PEMB?
Use PPE (gloves, goggles, lab coat) , work in a fume hood , and avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste. Immediate rinsing with water is required for exposure .
Advanced Research Questions
Q. How does PEMB compare to sodium triacetoxyborohydride (STAB) in reductive amination?
PEMB requires 0.5 equivalents (vs. 1–2 equiv. for STAB) due to its dual hydride transfer capability, reducing cost and by-product formation. It achieves 60–95% yields in reactions with morpholine, piperazine, and aryl amines under optimized conditions (0°C, methanol/ethyl acetate). Kinetic studies highlight faster imine reduction compared to STAB .
Q. What methodological strategies mitigate by-product formation during PEMB-mediated reductive amination?
- Stoichiometric control : Use a 1.05:1 ratio of amine:carbonyl to minimize unreacted starting materials.
- Temperature optimization : Maintain reactions at 0°C during PEMB addition to suppress side reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or microwave-assisted cyclization to isolate products from complex mixtures .
Q. How does the hydride transfer mechanism of PEMB differ from pyridine-borane?
PEMB transfers two hydrides via a concerted mechanism , confirmed by isotopic labeling (deuterated PEMB) and kinetic isotope effects. Pyridine-borane transfers one hydride, requiring excess reagent. Computational models (DFT) support lower activation energy for PEMB’s dual hydride release .
Q. Can PEMB be regenerated or recycled in catalytic processes?
Limited recyclability is observed due to boron-containing by-products (e.g., borate salts). Recent biphasic systems (ethyl acetate/water) enable ~30% recovery of unreacted PEMB, but purity challenges persist. Catalytic PEMB use remains experimental .
Q. What analytical techniques characterize PEMB and its reaction products?
- NMR : ¹¹B NMR identifies boron intermediates; ¹H/¹³C NMR confirms product structure.
- LCMS : Monitors reaction progress and detects by-products.
- IR spectroscopy : Tracks hydride consumption via B-H bond stretching (~2100 cm⁻¹) .
Q. What thermodynamic/kinetic factors govern PEMB in solvent-free reductive amination?
- Thermodynamics : Exothermic imine formation requires gradual heating (0°C → 25°C) to avoid runaway reactions.
- Kinetics : Rate-limiting step involves imine intermediate stabilization , with pseudo-first-order kinetics observed for aryl aldehydes .
Q. How do steric/electronic effects influence PEMB’s efficacy in complex substrates?
- Steric hindrance : Bulky substrates (e.g., spiro-DKPs) require 24–48 hr reaction times and elevated temperatures (40–60°C).
- Electronic effects : Electron-deficient carbonyls (e.g., trifluoroborates) react faster due to enhanced electrophilicity. Computational docking studies guide substrate compatibility .
Properties
InChI |
InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPQDBAIMZCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCC1=CN=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006873-58-0, 1014979-56-6 | |
Record name | 5-Ethyl-2-methylpyridine borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-methylpyridine borane complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.